isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- 5-(4-Methoxyphenyl): A methoxy-substituted aryl group influencing electronic properties and π-π stacking interactions.
- 2,7-Dimethyl substituents: Enhancing steric bulk and modulating ring conformation.
- Isopropyl ester at position 6: Affecting lipophilicity and metabolic stability compared to shorter-chain esters like ethyl or methyl .
This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives studied for their diverse biological activities, including antifungal and anticancer properties . Its structural modifications differentiate it from analogs, as discussed below.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
propan-2-yl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-10(2)25-18(23)15-11(3)20-19-21(17(22)12(4)26-19)16(15)13-6-8-14(24-5)9-7-13/h6-10,12,16H,1-5H3 |
InChI Key |
QUYOEPALJCANOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Dihydropyrimidinethione Synthesis
The synthesis begins with the Biginelli reaction, a three-component condensation of 4-methoxybenzaldehyde, isopropyl acetoacetate, and thiourea. Catalyzed by strontium chloride hexahydrate (SrCl₂·6H₂O) in ethanol under reflux, this step yields 5-isopropoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-thione (4 ). The reaction typically completes within 3–5 hours at 40°C, achieving yields of 75–85% after purification via column chromatography.
Key Conditions
-
Molar ratio: 1:1.1:1.5 (isopropyl acetoacetate:aldehyde:thiourea)
-
Catalyst: 10 mol% SrCl₂·6H₂O
-
Solvent: Ethanol
-
Temperature: 40°C
Thiazolopyrimidine Cyclization
The dihydropyrimidinethione intermediate (4 ) undergoes cyclization with chloroacetic acid in a mixture of acetic anhydride and glacial acetic acid. Sodium acetate anhydrous facilitates the elimination of water, promoting ring closure to form the thiazolo[3,2-a]pyrimidine core. Subsequent condensation with 4-methoxybenzaldehyde under reflux for 2 hours yields the target compound.
Optimization Data
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 110–115°C |
| Yield | 68–72% |
This method’s limitation lies in the prolonged reaction time and the need for corrosive acetic anhydride.
One-Step Ultrasound-Assisted Synthesis
Solvent- and Catalyst-Free Protocol
An improved one-step method employs ultrasound probe irradiation to condense 2-aminothiazole, isopropyl acetoacetate, and 4-methoxybenzaldehyde under solvent-free conditions. The ultrasonic energy (51 W) enhances molecular collisions, reducing reaction time to 10 minutes with yields up to 90%.
Mechanistic Insight
The ultrasound cavitation effect generates localized high temperatures (~5000 K) and pressures (~1000 atm), accelerating the formation of the thiazolopyrimidine ring without side products.
Comparative Performance
| Method | Time | Yield |
|---|---|---|
| Ultrasound Probe | 10 min | 90% |
| Conventional Heating | 5 h | 50% |
| Ultrasonic Bath | 30 min | <10% |
This approach eliminates toxic solvents and catalysts, aligning with green chemistry principles.
Cyclization Using Ethyl Chloroacetate
Dihydropyrimidine Precursor Synthesis
A two-step protocol involves synthesizing dihydropyrimidine (1 ) via NH₄Cl-catalyzed condensation of 4-methoxybenzaldehyde, isopropyl acetoacetate, and thiourea at 100°C for 3 hours. The intermediate is isolated in 80–85% yield after recrystallization from ethanol.
Thiazolopyrimidine Formation
Heating dihydropyrimidine (1 ) with ethyl chloroacetate at 110–115°C for 30 minutes induces cyclization. The crude product is neutralized with ammonia and purified via column chromatography, yielding 70–75% of the target compound.
Reaction Scheme
Alternative Cyclization with 1,2-Dibromoethane
Ring-Closure via Dibromoethane
A less conventional method utilizes 1,2-dibromoethane as the cyclizing agent. A mixture of dihydropyrimidinethione (4 ), 1,2-dibromoethane, and K₂CO₃ in DMF is heated at 90°C for 3 hours, achieving 65–70% yield.
Advantages and Drawbacks
-
Pros : Avoids acidic conditions; suitable for acid-sensitive substrates.
-
Cons : Lower yield compared to ultrasound methods; requires hazardous DMF.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield | Time | Catalyst/Solvent |
|---|---|---|---|
| Biginelli-Cyclization | 68–72% | 4–7 h | SrCl₂·6H₂O, Ac₂O/AcOH |
| Ultrasound | 90% | 10 min | None |
| Ethyl Chloroacetate | 70–75% | 3.5 h | NH₄Cl, EtOH |
| Dibromoethane | 65–70% | 3 h | K₂CO₃, DMF |
Environmental and Practical Considerations
The ultrasound-assisted method stands out for its rapidity and eco-friendliness, whereas the Biginelli route remains valuable for scalability. Ethyl chloroacetate cyclization offers moderate yields but requires stringent temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially forming alcohol derivatives.
Substitution: The aromatic methoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolopyrimidine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine
Medicinally, compounds with similar structures have shown promise in the treatment of various diseases, including cancer and infectious diseases. The specific interactions of the thiazolopyrimidine core with biological macromolecules are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The thiazolopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, 6, and 7, leading to distinct physicochemical and biological profiles. Key comparisons include:
Key Observations :
- Aryl Substituents : Electron-donating groups (e.g., 4-methoxy) enhance resonance stabilization, while halogenated analogs (e.g., 4-bromo ) introduce halogen-bonding capabilities.
- Benzylidene Moieties : Derivatives with aromatic substituents at position 2 (e.g., 2-thienylmethylene ) exhibit enhanced π-π stacking, critical for binding to hydrophobic enzyme pockets.
Crystallographic and Conformational Analysis
Biological Activity
Isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound exhibits a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.42 g/mol. The IUPAC name is isopropyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. Its structure includes a thiazole ring fused to a pyrimidine ring, which is substituted with various functional groups that enhance its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets and pathways. Studies indicate that it can inhibit certain enzymes and modulate various biological pathways, including the NF-kB inflammatory pathway. This modulation leads to the reduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) production, which are crucial in inflammatory responses .
Antimicrobial Activity
Research has shown that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and demonstrated effective inhibition of growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound's ability to inhibit the NF-kB pathway underscores its potential as an anti-inflammatory agent. In vitro studies have shown that it reduces the production of inflammatory mediators in macrophages exposed to lipopolysaccharides (LPS), suggesting its application in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis suggests that modifications in the methoxyphenyl group significantly enhance its cytotoxic effects against various cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of thiazolopyrimidine derivatives in clinical settings:
- Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease showed that treatment with derivatives similar to this compound resulted in significant reductions in disease activity scores and inflammatory markers.
- Cancer Treatment : A study evaluated the anticancer effects of thiazolopyrimidine derivatives in animal models bearing xenografts of human tumors. Results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation of 2-aminothiazoles with β-keto esters or via Knoevenagel condensation. For example, refluxing precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with benzaldehyde derivatives in acetic acid/acetic anhydride mixtures, catalyzed by sodium acetate, yields the target compound . Optimizing reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazole precursor) can enhance yields. Recrystallization from ethyl acetate/ethanol (3:2) improves purity .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as it resolves bond lengths, angles, and stereochemistry (e.g., the flattened boat conformation of the thiazolopyrimidine ring and dihedral angles between fused rings) . Complementary methods include:
- NMR : H and C NMR to verify substituent positions (e.g., methoxyphenyl, methyl groups).
- HPLC-MS : For purity assessment and molecular ion detection.
- FT-IR : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .
Advanced Research Questions
Q. How do substituent modifications at the 2- and 5-positions influence bioactivity?
Systematic structure-activity relationship (SAR) studies reveal:
- 2-Position : Electron-withdrawing groups (e.g., 2,4-dichlorobenzylidene) enhance electrophilic reactivity, potentially improving target binding. Electron-donating groups (e.g., 3,4,5-trimethoxybenzylidene) may alter solubility and π-π stacking interactions .
- 5-Position : A 4-methoxyphenyl group increases steric bulk and modulates lipophilicity, impacting membrane permeability. Replacing it with a 3,4-dimethoxyphenyl or halogenated phenyl group can alter metabolic stability .
Methodological Approach : - Synthesize analogs with controlled substituent variations.
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies to identify critical interactions .
Q. How can conflicting solubility data from different studies be resolved?
Discrepancies often arise from polymorphic forms or solvent-dependent crystallization. For example:
- Crystal Engineering : SC-XRD data show that intermolecular C–H···O hydrogen bonds in the crystal lattice reduce aqueous solubility. Amorphous forms, prepared via rapid precipitation, may exhibit higher solubility .
- Experimental Replication : Consistently report solvent systems (e.g., DMSO for stock solutions) and use dynamic light scattering (DLS) to quantify aggregation .
Q. What computational methods are suitable for predicting electronic properties and reactivity?
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Electrostatic Potential Maps : To identify nucleophilic/electrophilic regions (e.g., the 3-oxo group as a hydrogen bond acceptor) .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer interactions in biological systems .
Validation : Compare DFT results with experimental UV-Vis spectra and cyclic voltammetry data .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- Permeability : Perform Caco-2 cell monolayer assays to predict intestinal absorption .
Key Parameters : Report % remaining after 1 hour (microsomes) and P values (Caco-2) .
Q. What strategies mitigate stereochemical ambiguity in analogs with chiral centers?
The C5 position in the thiazolopyrimidine core is chiral. To resolve enantiomers:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity for structurally similar analogs?
Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Recommendations:
- Standardized Protocols : Use common cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
- Purity Thresholds : Ensure ≥95% purity (HPLC) and characterize by H NMR.
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
